TG-100435

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H25Cl2N5O |

|---|---|

Molecular Weight |

494.4 g/mol |

IUPAC Name |

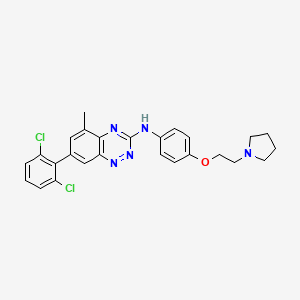

7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine |

InChI |

InChI=1S/C26H25Cl2N5O/c1-17-15-18(24-21(27)5-4-6-22(24)28)16-23-25(17)30-26(32-31-23)29-19-7-9-20(10-8-19)34-14-13-33-11-2-3-12-33/h4-10,15-16H,2-3,11-14H2,1H3,(H,29,30,32) |

InChI Key |

OTTCBLPTHPBEEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC=C5Cl)Cl |

Synonyms |

(7-(2,6-dichlorophenyl)-5-methylbenzo (1,2,4)triazin-3-yl)-(4-(2-pyrrolidin-1-ylethoxy)phenyl)amine (7-(2,6-dichlorophenyl)-5-methylbenzo(1,2,4)triazin-3-yl)-(4-(2-pyrrolidin-1-ylethoxy)phenyl)amine 7-(DCP)-MBT-PPA cpd TG 100435 TG-100435 TG100435 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of TG-100435

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the competitive inhibition of a specific subset of tyrosine kinases, leading to the disruption of key cellular signaling pathways implicated in oncogenesis and other pathological processes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and the signaling cascades it modulates. Detailed experimental protocols and visual representations of the underlying molecular interactions are provided to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition

This compound functions as a multi-targeted inhibitor of several key non-receptor tyrosine kinases. By binding to the ATP-binding pocket of these enzymes, this compound prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This blockade of phosphorylation is the pivotal event through which this compound exerts its biological effects, disrupting the downstream signaling cascades that are often constitutively activated in various cancers.

The primary targets of this compound include members of the Src family of kinases (Src, Lyn, Lck, Yes), as well as Abl and the EphB4 receptor tyrosine kinase.[1][2] The inhibition of this specific constellation of kinases underscores its potential therapeutic utility in malignancies where these signaling pathways are dysregulated.

Quantitative Data Summary

The inhibitory potency of this compound and its active metabolite, TG100855, has been characterized through biochemical and pharmacokinetic studies.

Table 1: Biochemical Inhibition Constants (Ki) of this compound

| Target Kinase | Inhibition Constant (Ki) (nM) |

| Src | 13 - 64 |

| Lyn | 13 - 64 |

| Abl | 13 - 64 |

| Yes | 13 - 64 |

| Lck | 13 - 64 |

| EphB4 | 13 - 64 |

| Data represents the range of inhibition constants observed for the specified kinases.[1][2] |

Table 2: Comparative Potency of this compound and its Active Metabolite TG100855

| Compound | Relative Potency vs. This compound |

| TG100855 | 2 to 9 times more potent |

| TG100855 is the major N-oxide metabolite of this compound.[1] |

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Oral Bioavailability (%) | Systemic Clearance (mL/min/kg) |

| Mouse | 74 | 20.1 |

| Rat | 23 | 12.7 |

| Dog | 11 | 14.5 |

| [1] |

Table 4: Systemic Exposure of this compound and its Active Metabolite TG100855 Following Oral Administration of this compound

| Species | Relative Systemic Exposure (TG100855 vs. This compound) |

| Rat | 1.1-fold greater |

| Dog | 2.1-fold greater |

| [1] |

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are a direct consequence of its ability to interfere with critical signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.

Inhibition of Src Family Kinase (SFK) Signaling

Src and other SFKs are central nodes in numerous signaling pathways initiated by growth factor receptors, integrins, and other cell surface receptors. Their inhibition by this compound disrupts these cascades.

Caption: Inhibition of Src Signaling by this compound.

Inhibition of Abl Kinase Signaling

The Abl kinase is a crucial regulator of cell proliferation and differentiation. Its aberrant activation, often through chromosomal translocation (e.g., Bcr-Abl), is a hallmark of certain leukemias. This compound's inhibition of Abl kinase can block these pro-leukemogenic signals.

Caption: Inhibition of Bcr-Abl Signaling by this compound.

Inhibition of EphB4 Signaling

EphB4 is a receptor tyrosine kinase that, upon binding to its ligand ephrin-B2, plays a role in angiogenesis, cell migration, and cell adhesion. Dysregulation of EphB4 signaling has been implicated in tumor progression.

Caption: Inhibition of EphB4 Signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Inhibition Assay (Determination of Ki)

This protocol outlines a continuous-coupled enzymatic assay to determine the inhibition constant (Ki) of this compound against a target kinase.

Materials:

-

Purified recombinant target kinase (e.g., Src, Abl)

-

Specific peptide substrate for the target kinase

-

This compound stock solution (in DMSO)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupling enzymes

-

Phosphoenolpyruvate (PEP)

-

NADH

-

384-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 384-well plate, add the kinase, peptide substrate, PK/LDH, PEP, and NADH to the kinase assay buffer.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for 30-60 minutes. The rate of NADH oxidation is proportional to the rate of ADP formation, which reflects the kinase activity.

-

Calculate the initial reaction velocities from the linear portion of the kinetic curves.

-

Plot the reaction velocities against the inhibitor concentration and fit the data to the Morrison equation to determine the Ki value.

Cellular Phosphorylation Assay (Western Blot)

This protocol describes the assessment of this compound's ability to inhibit the phosphorylation of a target kinase and its downstream substrates in a cellular context.

Materials:

-

Cancer cell line known to have activated target kinase signaling (e.g., K562 for Bcr-Abl)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-STAT3 (Tyr705), anti-total-STAT3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Experimental Workflows

Workflow for Ki Determination

Caption: Workflow for Biochemical Ki Determination.

Workflow for Cellular Phosphorylation Analysis

Caption: Workflow for Cellular Phosphorylation Analysis.

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor that effectively blocks the activity of Src family kinases, Abl, and EphB4. Its mechanism of action is well-characterized, involving the inhibition of phosphorylation and the subsequent disruption of key oncogenic signaling pathways. The compound is metabolized to an even more potent N-oxide metabolite, TG100855, which contributes significantly to its overall in vivo activity. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with this compound and other kinase inhibitors. Further investigation into the cellular IC50 values and a more detailed pharmacokinetic profile will continue to refine our understanding of this promising therapeutic agent.

References

- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

TG-100435: An In-Depth Technical Guide to a Potent Src Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor with significant activity against the Src family of kinases. This technical guide provides a comprehensive overview of the biochemical and cellular activities of this compound, detailed experimental protocols, and an exploration of its impact on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Biochemical and Pharmacokinetic Profile

This compound demonstrates potent inhibitory activity against several members of the Src family kinases, as well as other important kinases implicated in cancer signaling. Its pharmacokinetic properties have been characterized in multiple preclinical species, highlighting its potential as an orally bioavailable therapeutic agent.

Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of kinases is summarized in Table 1. The data, derived from in vitro kinase assays, demonstrates the compound's high affinity for Src, Lyn, Lck, and Yes, all members of the Src family.

| Kinase | Inhibition Constant (Kᵢ) (nM) |

| Src | 13 |

| Lyn | 18 |

| Abl | 30 |

| Yes | 35 |

| Lck | 64 |

| EphB4 | 56 |

| Table 1: In vitro kinase inhibition profile of this compound. Data from Hu, S. X., et al. (2007).[1] |

Pharmacokinetic Parameters

Pharmacokinetic studies in mice, rats, and dogs have established the oral bioavailability and clearance rates of this compound. A notable characteristic of this inhibitor is its metabolism to a more potent N-oxide metabolite, TG100855.

| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) |

| Mouse | 20.1 | 74 |

| Rat | 12.7 | 23 |

| Dog | 14.5 | 11 |

| Table 2: Pharmacokinetic parameters of this compound in preclinical species. Data from Hu, S. X., et al. (2007).[1] |

Mechanism of Action and Signaling Pathways

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src signaling is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This compound exerts its effects by inhibiting the catalytic activity of Src and other targeted kinases, thereby modulating downstream signaling pathways critical for tumor progression.

Src-Mediated Signaling Pathways

Activated Src can initiate a cascade of downstream signaling events through the phosphorylation of various substrate proteins. Key pathways influenced by Src activity include:

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation by Src-mediated phosphorylation, promotes the expression of genes involved in cell survival and proliferation.

-

FAK Pathway: Focal Adhesion Kinase (FAK) is a key regulator of cell adhesion and migration. Src-dependent phosphorylation of FAK is crucial for the dynamic regulation of focal adhesions and cell motility.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that governs cell growth, survival, and metabolism. Src can activate this pathway through various mechanisms.

-

ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and differentiation that can be modulated by Src activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potency (Kᵢ) of this compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific peptide substrate

-

This compound

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, peptide substrate, and varying concentrations of this compound in the kinase reaction buffer.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound.

-

Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%.

Western Blot Analysis of Downstream Signaling

This protocol details the procedure for examining the effect of this compound on the phosphorylation state of Src downstream targets.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-FAK, anti-FAK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies targeting the phosphorylated and total forms of the proteins of interest.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the change in protein phosphorylation in response to this compound treatment.

Conclusion

This compound is a potent Src family kinase inhibitor with promising preclinical activity. Its ability to target multiple kinases involved in key cancer signaling pathways underscores its potential as a valuable tool for cancer research and as a candidate for further therapeutic development. This technical guide provides a foundational understanding of its biochemical profile, mechanism of action, and relevant experimental methodologies to aid researchers in their investigation of this and similar targeted therapies. Further studies are warranted to fully elucidate its clinical potential.

References

In-Depth Technical Guide to TG-100435: A Multi-Targeted Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor with significant implications for cancer research. This technical guide provides a comprehensive overview of the target kinases of this compound, detailing its inhibitory profile and the signaling pathways it modulates. The document includes structured quantitative data, detailed experimental protocols, and visualizations of key cellular mechanisms to support further investigation and drug development efforts.

Introduction

This compound, chemically known as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a small molecule inhibitor targeting several protein tyrosine kinases.[1] Its primary targets include members of the Src family, as well as Abl and EphB4 kinases.[1][2][4] The inhibition of these kinases, which are often dysregulated in various cancers, underscores the therapeutic potential of this compound. Furthermore, this compound is metabolized in vivo to an active N-oxide metabolite, TG100855, which exhibits even greater potency.[2][4] This guide will delve into the specifics of this compound's kinase inhibition, the experimental methods used to characterize it, and the cellular signaling pathways it affects.

Target Kinase Profile

The inhibitory activity of this compound has been characterized against a panel of protein tyrosine kinases. The inhibition constants (Ki) demonstrate potent activity against several key kinases implicated in oncogenesis.

Quantitative Kinase Inhibition Data

The following table summarizes the known inhibition constants (Ki) for this compound against its primary target kinases.

| Kinase | Ki (nM) |

| Src | 13 - 64[1][2][4] |

| Lyn | 13 - 64[1][2][4] |

| Abl | 13 - 64[1][2][4] |

| Yes | 13 - 64[1][2][4] |

| Lck | 13 - 64[1][2][4] |

| EphB4 | 13 - 64[1][2][4] |

Table 1: Inhibition Constants (Ki) of this compound for Target Kinases

It is important to note that the active metabolite of this compound, TG100855, is reported to be 2 to 9 times more potent than the parent compound.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against a specific kinase, such as Src.

Materials:

-

Purified recombinant kinase (e.g., Src)

-

Specific peptide substrate for the kinase

-

This compound (or other test inhibitor)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and cocktail

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the purified kinase, its specific peptide substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Src Phosphorylation (Western Blot)

This protocol outlines a method to assess the effect of this compound on the phosphorylation of Src kinase within a cellular context.

Materials:

-

Cancer cell line with active Src signaling

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Src (e.g., Tyr416), anti-total Src

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed the chosen cancer cell line in culture plates and allow them to adhere and grow.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

-

Lyse the cells using ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Src to normalize for protein loading.

-

Quantify the band intensities to determine the relative levels of Src phosphorylation.

Signaling Pathways Modulated by this compound

This compound, through its inhibition of key tyrosine kinases, can significantly impact several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.

Src and Focal Adhesion Kinase (FAK) Signaling

Src family kinases play a pivotal role in mediating signals from integrins and growth factor receptors, often in concert with Focal Adhesion Kinase (FAK). The activation of the FAK/Src complex is a central event in cell adhesion, migration, and invasion.

Downstream MAPK and STAT Signaling

The activation of Src and FAK can lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways, both of which are critical for cell growth and survival. By inhibiting Src, this compound can attenuate the activation of these downstream pathways.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with potent activity against Src family kinases and other key oncogenic drivers. Its ability to be metabolized into a more potent compound, TG100855, enhances its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the mechanisms of action and potential clinical applications of this compound in oncology. Further comprehensive kinase profiling and in-depth cellular and in vivo studies will be crucial to fully elucidate its therapeutic utility.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. Differential activation of MAPK signaling pathways by TGF-beta1 forms the molecular mechanism behind its dose-dependent bidirectional effects on hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: TG-100435, a Multi-Targeted Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Identified chemically as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, this small molecule demonstrates potent inhibitory activity against several key kinases implicated in cancer progression, including Src family kinases. Preclinical studies have characterized its pharmacokinetic profile across multiple species and identified a principal active metabolite, TG-100855, which exhibits even greater potency. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Core Compound Details

| Parameter | Details |

| IUPAC Name | [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine |

| Molecular Formula | C₂₆H₂₅Cl₂N₅O |

| Molecular Weight | 494.42 g/mol |

| CAS Number | 867330-68-5 |

Mechanism of Action and Kinase Inhibition Profile

This compound functions as an ATP-competitive inhibitor of multiple protein tyrosine kinases. Its primary targets are members of the Src family, which are crucial regulators of intracellular signaling pathways involved in cell growth, proliferation, survival, and migration.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against a panel of tyrosine kinases has been determined, with the following inhibition constants (Kᵢ):

| Kinase Target | Inhibition Constant (Kᵢ) (nM) |

| Src | 13 - 64 |

| Lyn | 13 - 64 |

| Abl | 13 - 64 |

| Yes | 13 - 64 |

| Lck | 13 - 64 |

| EphB4 | 13 - 64 |

Data sourced from Hu et al., 2007.[1]

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in several preclinical species, demonstrating its oral bioavailability.

Pharmacokinetic Parameters of this compound

| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) |

| Mouse | 20.1 | 74 |

| Rat | 12.7 | 23 |

| Dog | 14.5 | 11 |

Data sourced from Hu et al., 2007.[1]

Metabolism

In vitro and in vivo studies in humans, dogs, and rats have identified four oxidative metabolites of this compound.[1] The predominant metabolite is the ethylpyrrolidine N-oxide, designated as TG-100855 .[1]

TG-100855 Chemical Name: [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine.[1]

Importantly, TG-100855 is an active metabolite and has been shown to be 2 to 9 times more potent than the parent compound, this compound.[1] The biotransformation of this compound to TG-100855 is primarily mediated by flavin-containing monooxygenases.[1] Following oral administration in rats and dogs, there is significant conversion to TG-100855, with systemic exposure of the metabolite being 1.1- and 2.1-fold greater than the parent compound, respectively.[1] This suggests that the overall in vivo efficacy may be substantially influenced by the activity of this potent metabolite.[1]

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to characterize this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a typical method for determining the inhibition constant (Kᵢ) of a compound against a specific kinase.

Objective: To quantify the inhibitory potency of this compound against target tyrosine kinases.

Materials:

-

Recombinant human kinases (e.g., Src, Lyn, Abl, etc.)

-

Specific peptide substrate for each kinase

-

This compound

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well or 384-well assay plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In the assay plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or just unlabeled ATP for non-radioactive assays). The ATP concentration should be near the Kₘ for each respective kinase.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays).

-

For radioactive assays, spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter. For non-radioactive assays, measure the generated ADP using a luminescence plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Studies

This protocol outlines a general procedure for assessing the pharmacokinetic properties of this compound in preclinical animal models.

Objective: To determine the systemic clearance and oral bioavailability of this compound in mice, rats, and dogs.

Materials:

-

This compound

-

Vehicle for intravenous (IV) and oral (PO) administration (e.g., saline with 5% DMSO and 10% Solutol HS 15 for IV; 0.5% methylcellulose in water for PO)

-

Male BALB/c mice, Sprague-Dawley rats, and Beagle dogs

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Intravenous Administration:

-

Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein (mice, rats) or cephalic vein (dogs).

-

Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

-

Oral Administration:

-

Administer a single oral gavage dose of this compound (e.g., 5-20 mg/kg).

-

Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

-

Sample Processing:

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and TG-100855 in plasma.

-

Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard).

-

Analyze the supernatant using the LC-MS/MS system.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, clearance) using non-compartmental analysis software.

-

Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a conceptual workflow for its pharmacokinetic analysis.

Caption: Src Kinase Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for Pharmacokinetic Analysis.

References

- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

TG-100435: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. This document provides a comprehensive overview of its biological activity, focusing on its mechanism of action, target kinases, and the signaling pathways it modulates. Quantitative data from biochemical and pharmacokinetic studies are summarized, and detailed experimental methodologies are provided. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's cellular effects.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of several protein tyrosine kinases, playing a crucial role in cancer research. By binding to the ATP-binding site of these enzymes, it prevents the transfer of a phosphate group to their respective substrates, thereby blocking downstream signaling cascades that are often implicated in cell proliferation, survival, and angiogenesis.

Quantitative Biological Data

The inhibitory activity and pharmacokinetic properties of this compound have been characterized in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Inhibition Constant (Kᵢ) (nM) |

| Src | 13 - 64[1] |

| Lyn | 13 - 64[1] |

| Abl | 13 - 64[1] |

| Yes | 13 - 64[1] |

| Lck | 13 - 64[1] |

| EphB4 | 13 - 64[1] |

Table 2: Pharmacokinetic Parameters

| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) |

| Mouse | 20.1[1] | 74[1] |

| Rat | 12.7[1] | 23[1] |

| Dog | 14.5[1] | 11[1] |

Metabolism

This compound is metabolized in vivo to its N-oxide metabolite, TG100855. This metabolite is 2 to 9 times more potent than the parent compound. The primary enzymes responsible for this biotransformation are flavin-containing monooxygenases.[1]

Signaling Pathways Modulated by this compound

By inhibiting key tyrosine kinases, this compound disrupts several critical cellular signaling pathways.

Src Family Kinase (SFK) Signaling

Src and other SFKs (Lyn, Yes, Lck) are non-receptor tyrosine kinases that play pivotal roles in regulating cell growth, division, migration, and survival. This compound's inhibition of these kinases can lead to the downregulation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, ultimately inducing apoptosis and inhibiting tumor growth.

Abl Kinase Signaling

Abl kinase is involved in cell differentiation, cell division, cell adhesion, and stress response. In certain cancers, such as chronic myeloid leukemia (CML), the Bcr-Abl fusion protein leads to constitutively active Abl kinase, driving uncontrolled cell proliferation. Inhibition of Abl by this compound can block these oncogenic signals.

References

An In-Depth Technical Guide to TG-100435 and its Active Metabolite TG-100855

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multi-targeted protein tyrosine kinase inhibitor TG-100435 and its potent, active N-oxide metabolite, TG-100855. This compound has demonstrated significant inhibitory activity against several members of the Src family of kinases, implicating its potential as a therapeutic agent in oncology. A key feature of this compound's profile is its extensive in vivo conversion to TG-100855, a metabolite that exhibits even greater potency. This document details the biochemical and pharmacokinetic properties of both compounds, outlines relevant experimental methodologies, and visualizes the core metabolic and signaling pathways. All quantitative data has been consolidated into structured tables for ease of reference and comparison.

Introduction

This compound, chemically identified as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is an orally active, multi-targeted protein tyrosine kinase inhibitor.[3] Its primary molecular targets include several members of the Src family of non-receptor tyrosine kinases, which are critical regulators of various cellular processes such as proliferation, differentiation, migration, and survival. Dysregulation of Src family kinase activity is a common feature in many human cancers, making them attractive targets for therapeutic intervention.

Upon administration, this compound undergoes significant biotransformation to its major metabolite, TG-100855, the ethylpyrrolidine N-oxide of the parent compound.[3] Notably, TG-100855 is not an inactive byproduct but a potent active metabolite, demonstrating 2 to 9 times greater inhibitory activity against target kinases than this compound.[3] This metabolic activation has profound implications for the overall in vivo efficacy and pharmacokinetic profile of this compound.

Biochemical Profile and Mechanism of Action

Kinase Inhibitory Profile

This compound is a potent inhibitor of a range of protein tyrosine kinases. The inhibitory activity of this compound has been quantified against several key kinases, as detailed in the table below.

| Target Kinase | Inhibition Constant (Ki) (nM) |

| Src | 13 - 64 |

| Lyn | 13 - 64 |

| Abl | 13 - 64 |

| Yes | 13 - 64 |

| Lck | 13 - 64 |

| EphB4 | 13 - 64 |

Table 1: Kinase Inhibition Constants (Ki) for this compound. Data sourced from Hu et al., 2007.[3]

The active metabolite, TG-100855, has been shown to be 2 to 9 times more potent than its parent compound, this compound.[3]

Metabolic Conversion of this compound to TG-100855

The primary metabolic pathway for this compound is the N-oxidation of the ethylpyrrolidine moiety to form TG-100855. This biotransformation is predominantly mediated by Flavin-containing monooxygenases (FMOs).[3]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in several preclinical species. The oral bioavailability and systemic clearance of the parent compound are summarized below.

| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) |

| Mouse | 20.1 | 74 |

| Rat | 12.7 | 23 |

| Dog | 14.5 | 11 |

Table 2: Pharmacokinetic Parameters of this compound in Different Species. Data sourced from Hu et al., 2007.[3]

Following oral administration of this compound, there is a significant conversion to TG-100855, leading to substantial systemic exposure to the more potent metabolite. In rats, the systemic exposure of TG-100855 is 1.1-fold greater than that of this compound, and in dogs, it is 2.1-fold greater.[3]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound and TG-100855 against target kinases can be determined using a variety of biochemical assay formats, such as radiometric assays or fluorescence-based assays. A general workflow for a competitive binding assay is as follows:

In Vitro Metabolism Assay

The metabolic conversion of this compound to TG-100855 can be investigated using in vitro systems such as liver microsomes or recombinant enzymes.

Methodology:

-

Incubation: Incubate this compound with human liver microsomes or recombinant FMO enzymes in the presence of an NADPH-generating system.

-

Time Points: Collect samples at various time points.

-

Extraction: Quench the reaction and extract the parent compound and its metabolites.

-

Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound and TG-100855.

Animal Pharmacokinetic Studies

To determine the pharmacokinetic parameters of this compound and TG-100855 in vivo, studies are conducted in animal models such as mice, rats, and dogs.

Methodology:

-

Dosing: Administer this compound to the animals via the intended clinical route (e.g., oral gavage) and also intravenously to determine bioavailability.

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentrations of this compound and TG-100855 in the plasma samples using a validated LC-MS method.

-

Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life.

Signaling Pathways

As inhibitors of Src family kinases, this compound and TG-100855 are expected to modulate a variety of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor that undergoes significant metabolic activation in vivo to the more potent metabolite, TG-100855. This unique characteristic underscores the importance of considering the metabolic profile of drug candidates during the development process. The potent inhibition of Src family kinases by both compounds suggests their potential utility in the treatment of various cancers. Further investigation into the specific downstream signaling effects and clinical efficacy of this compound is warranted. This technical guide provides a foundational understanding of the key properties of this compound and TG-100855 for researchers and drug development professionals.

References

- 1. Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the TG-100435 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Primarily characterized as a Src family kinase inhibitor, it demonstrates significant activity against a panel of kinases crucial in oncogenic signaling. This technical guide provides a comprehensive overview of the this compound signaling pathway, including its mechanism of action, key molecular targets, and downstream effects. The document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling cascades and experimental workflows to support further research and drug development efforts.

Introduction to this compound

This compound, with the chemical name [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a small molecule inhibitor targeting multiple protein tyrosine kinases.[1][3] Its primary mode of action is the inhibition of Src family kinases, which are frequently overexpressed and hyperactivated in a variety of human cancers, playing a pivotal role in tumor progression, metastasis, and angiogenesis.[2][4]

Furthermore, this compound is metabolized in vivo to its N-oxide metabolite, TG100855. This metabolite is reported to be 2 to 9 times more potent than the parent compound, which may contribute significantly to the overall in vivo efficacy of this compound.[1][3]

Mechanism of Action and Key Molecular Targets

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of target kinases, thereby inhibiting their phosphotransferase activity. This blockade of ATP binding prevents the phosphorylation of downstream substrate proteins, effectively interrupting the signal transduction cascades they mediate.

Primary Kinase Targets

The primary targets of this compound are members of the Src family of non-receptor tyrosine kinases, as well as other key tyrosine kinases. The known inhibitory constants (Ki) are summarized in the table below.

| Kinase Target | Inhibition Constant (Ki) (nM) |

| Src | 13 - 64[1] |

| Lyn | 13 - 64[1] |

| Abl | 13 - 64[1] |

| Yes | 13 - 64[1] |

| Lck | 13 - 64[1] |

| EphB4 | 13 - 64[1] |

Table 1: In vitro inhibitory activity of this compound against a panel of protein tyrosine kinases.

Signaling Pathways Modulated by this compound

By inhibiting its primary targets, this compound modulates several critical downstream signaling pathways implicated in cancer cell proliferation, survival, and migration.

Src Signaling Pathway

As a potent Src family kinase inhibitor, this compound directly impacts the Src signaling pathway. Src kinases are central nodes in cellular signaling, integrating signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins to regulate a multitude of cellular processes.[4] Inhibition of Src by this compound is expected to disrupt these downstream pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of Src signaling that promotes cell survival and proliferation.[5] Activated Src can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. By inhibiting Src, this compound is anticipated to indirectly suppress the PI3K/Akt pathway, leading to decreased cell survival and induction of apoptosis.

JAK/STAT Signaling Pathway

While direct inhibition of JAK2 by this compound has not been definitively established, some evidence suggests that a "TG" compound can inhibit JAK2, leading to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[6][7] The JAK/STAT pathway is crucial for cytokine signaling and is implicated in the proliferation of hematopoietic cells. Further investigation is required to confirm a direct link between this compound and the JAK/STAT pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound against a specific kinase.

Workflow:

Methodology:

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., Src)

-

Kinase-specific peptide substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution (containing [γ-33P]ATP)

-

This compound stock solution (in DMSO)

-

Phosphocellulose P81 paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter or phosphorimager

-

-

Procedure:

-

Prepare a kinase reaction mixture containing the purified kinase and its specific substrate in kinase assay buffer.

-

Dispense the kinase reaction mixture into a 96-well plate.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot an aliquot of the reaction mixture from each well onto a phosphocellulose P81 paper.

-

Wash the P81 paper multiple times with wash buffer to remove unincorporated [γ-33P]ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability and proliferation of cancer cells.

Workflow:

Methodology:

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for the desired duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis for Phospho-Protein Levels

This protocol describes how to assess the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.

Workflow:

Methodology:

-

Reagents and Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture and treat cells with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against Src family kinases and other key oncogenic kinases. Its mechanism of action involves the direct inhibition of these kinases, leading to the suppression of downstream signaling pathways such as the PI3K/Akt pathway. While its effect on the JAK/STAT pathway requires further clarification, the existing data strongly support its potential as a therapeutic agent in cancers driven by aberrant tyrosine kinase signaling. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar kinase inhibitors.

References

- 1. STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constitutive activation of the JAK2/STAT5 signal transduction pathway correlates with growth factor independence of megakaryocytic leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

TG-100435: A Technical Overview of a Multitargeted Tyrosine Kinase Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It has demonstrated significant inhibitory activity against several members of the Src family of kinases, as well as other key kinases implicated in oncogenesis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key preclinical data for this compound. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look at the compound's characteristics and the experimental methodologies used in its evaluation.

Introduction

Protein tyrosine kinases are a large family of enzymes that play critical roles in regulating cellular processes, including growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. This compound was developed as a small molecule inhibitor designed to target multiple kinases involved in cancer cell signaling pathways. Its chemical name is [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine.

Discovery and Development

The discovery of this compound likely originated from a high-throughput screening campaign to identify compounds with inhibitory activity against a panel of protein tyrosine kinases. Following the identification of initial "hits," a lead optimization process would have been undertaken to improve potency, selectivity, and pharmacokinetic properties. This iterative process of chemical synthesis and biological testing would have led to the selection of this compound as a clinical candidate.

A crucial part of its development involved the characterization of its metabolic profile. In vivo and in vitro studies in human, dog, and rat models identified a major active metabolite, TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine).[1] This N-oxide metabolite is formed through the action of flavin-containing monooxygenases and has been shown to be 2 to 9 times more potent than the parent compound.[1] The significant conversion of this compound to the more potent TG100855 in vivo suggests that the overall therapeutic effect may be substantially influenced by the metabolite's activity.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the enzymatic activity of several protein tyrosine kinases. The primary targets of this compound are members of the Src family of kinases, including Src, Lyn, and Lck, as well as Abl and the EphB4 receptor tyrosine kinase.[1] By blocking the activity of these kinases, this compound can disrupt the downstream signaling pathways that contribute to cancer cell proliferation, survival, and angiogenesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active metabolite, TG100855.

Table 1: In Vitro Kinase Inhibition [1]

| Kinase Target | This compound Ki (nM) |

| Src | 13 - 64 |

| Lyn | 13 - 64 |

| Abl | 13 - 64 |

| Yes | 13 - 64 |

| Lck | 13 - 64 |

| EphB4 | 13 - 64 |

Table 2: Pharmacokinetic Parameters of this compound [1]

| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) |

| Mouse | 20.1 | 74 |

| Rat | 12.7 | 23 |

| Dog | 14.5 | 11 |

Table 3: Systemic Exposure of this compound and its Active Metabolite TG100855 after Oral Dosing of this compound [1]

| Species | Systemic Exposure Ratio (TG100855 / this compound) |

| Rat | 1.1-fold greater |

| Dog | 2.1-fold greater |

Experimental Protocols

The following sections describe representative experimental protocols that would be used to generate the data presented above. These are generalized procedures and may not reflect the exact details of the original studies.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the inhibitory constant (Ki) of a test compound.

Methodology:

-

Reagent Preparation:

-

Recombinant human kinases (e.g., Src, Lyn, Abl) are diluted in kinase buffer.

-

A specific peptide substrate for each kinase is prepared in kinase buffer.

-

Adenosine triphosphate (ATP) is prepared at a concentration near its Km for each kinase.

-

A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in kinase buffer.

-

-

Assay Procedure:

-

The kinase and a range of this compound concentrations are pre-incubated in a 96- or 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by the addition of a stop reagent.

-

-

Signal Detection and Data Analysis:

-

The amount of substrate phosphorylation (or ATP consumption) is quantified. Common detection methods include:

-

Radiometric assays: Using 32P- or 33P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.

-

Fluorescence-based assays: Using modified substrates that become fluorescent upon phosphorylation.

-

-

The data are plotted as percent inhibition versus inhibitor concentration.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

-

In Vivo Pharmacokinetic Study (Representative Protocol)

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a compound in an animal model.

Methodology:

-

Animal Handling and Dosing:

-

Male Sprague-Dawley rats (or other relevant species) are used. Animals are housed in controlled conditions and fasted overnight before dosing.

-

For oral administration, this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a specific dose.

-

For intravenous administration (to determine clearance and bioavailability), this compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via a cannulated vein.

-

-

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from a cannulated vein or by retro-orbital bleeding at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

-

Sample Processing and Analysis:

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

The concentrations of this compound and its metabolite, TG100855, in the plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, separation on a C18 column, and detection by a mass spectrometer.

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin.

-

Key pharmacokinetic parameters are calculated, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

CL: Systemic clearance.

-

Vd: Volume of distribution.

-

t1/2: Terminal half-life.

-

-

Oral bioavailability (F%) is calculated as: (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.

-

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with potent activity against several kinases implicated in cancer. Its preclinical profile, characterized by significant in vitro potency and oral bioavailability in animal models, supported its further investigation. The formation of a more potent active metabolite, TG100855, is a key feature of its pharmacology. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its key attributes and the methodologies used for its evaluation. Further studies would be required to fully elucidate its clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Src family protein tyrosine kinases and cellular signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

TG-100435 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2][3] It has garnered significant interest in cancer research due to its inhibitory activity against several members of the Src family kinases, which are crucial regulators of various cellular processes often dysregulated in cancer. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound.

Chemical Structure and Properties

Chemical Structure

The chemical structure of this compound is depicted below.

IUPAC Name: 7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine[1]

Molecular Formula: C₂₆H₂₅Cl₂N₅O[1]

CAS Number: 867330-68-5[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 494.42 g/mol | [1] |

| Appearance | Solid (form may vary) | General |

| Solubility | Soluble in DMSO | [4][5] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Biological Activity and Pharmacokinetics

Kinase Inhibitory Activity

This compound is a potent inhibitor of several Src family kinases. The inhibitory constants (Ki) for various kinases are summarized in the following table.

| Kinase | Inhibition Constant (Ki) (nM) |

| Src | 13 - 64 |

| Lyn | 13 - 64 |

| Abl | 13 - 64 |

| Yes | 13 - 64 |

| Lck | 13 - 64 |

| EphB4 | 13 - 64 |

| Source:[1][2][3][6] |

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in several animal models, demonstrating good oral bioavailability.

| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) |

| Mouse | 20.1 | 74 |

| Rat | 12.7 | 23 |

| Dog | 14.5 | 11 |

| Source:[1][3] |

Metabolism

The primary metabolite of this compound is its N-oxide derivative, TG100855. This metabolite is notably 2 to 9 times more potent as a kinase inhibitor than the parent compound.[1][3] The biotransformation is primarily mediated by flavin-containing monooxygenases.[1][7]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the activity of Src family kinases. These non-receptor tyrosine kinases are key components of signal transduction pathways initiated by various growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][7][8][9] Upon activation of these receptors, Src kinases are recruited and subsequently phosphorylate a multitude of downstream effector proteins, leading to the activation of pro-survival and proliferative signaling cascades, including the PI3K/Akt, Ras/MEK/ERK, and STAT3 pathways. By inhibiting Src family kinases, this compound effectively blocks these downstream signals, thereby impeding cancer cell proliferation, survival, and migration.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not consistently published in their entirety. The following are representative protocols based on standard methodologies for in vitro kinase and cell-based assays.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the inhibitory activity of this compound against a specific Src family kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Dilute the recombinant Src family kinase to the desired concentration in kinase buffer.

-

Prepare a stock solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

-

Prepare a stock solution of ATP in kinase buffer.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer. A DMSO control should also be prepared.

-

-

Reaction Setup:

-

In a 96-well plate, add the kinase solution to each well.

-

Add the diluted this compound or DMSO control to the respective wells.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the reaction by adding a mixture of the substrate and ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay), which generates a luminescent signal proportional to ADP concentration.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Cell-Based Viability/Cytotoxicity Assay (Representative Protocol)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.

Caption: Workflow for a cell-based viability assay.

Methodology:

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., one with known Src activation) in appropriate growth medium.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium. A vehicle control (DMSO) should also be prepared.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Viability Assessment:

-

Assess cell viability using a suitable method. For example, with an MTT assay, add MTT reagent to each well and incubate to allow for formazan crystal formation. Then, solubilize the crystals and measure the absorbance. Alternatively, use a luminescent assay like CellTiter-Glo® which measures ATP levels.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with potent activity against Src family kinases. Its favorable pharmacokinetic profile and the high potency of its major metabolite make it a valuable tool for preclinical cancer research. The information and representative protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its efficacy in various cancer models and potential for combination therapies is warranted.

References

- 1. Src kinase modulates the activation, transport and signalling dynamics of fibroblast growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Src family kinase - Wikipedia [en.wikipedia.org]

- 3. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting Src and Epidermal Growth Factor Receptor in Colorectal Cancer: Rationale and Progress Into the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 9. Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling - PMC [pmc.ncbi.nlm.nih.gov]

TG-100435: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its preclinical development has provided significant insights into its absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides a detailed overview of the pharmacokinetics and metabolism of this compound, presenting key data, experimental methodologies, and metabolic pathways to support further research and development efforts.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in several preclinical species. The compound generally exhibits moderate to high oral bioavailability and is subject to species-dependent variations in its clearance.

Table 1: Key Pharmacokinetic Parameters of this compound in Different Species

| Parameter | Mouse | Rat | Dog |

| Systemic Clearance (CL) | 20.1 ml/min/kg | 12.7 ml/min/kg | 14.5 ml/min/kg |

| Oral Bioavailability (F) | 74% | 23% | 11% |

Data compiled from in vivo studies.[1]

Metabolism

In vitro and in vivo studies in human, dog, and rat have demonstrated that this compound undergoes oxidative metabolism, leading to the formation of four identified metabolites.[1] The primary metabolic pathway is the N-oxidation of the ethylpyrrolidine moiety, resulting in the formation of a major and more potent metabolite, TG100855.[1]

Metabolic Pathways

The biotransformation of this compound is primarily mediated by Flavin-containing monooxygenases (FMOs), with a smaller contribution from Cytochrome P450 (CYP) enzymes. Specifically, FMO1 and FMO3 have been identified as the key FMO isoforms responsible for the formation of TG100855, while CYP3A4 is the main CYP isoform involved in the metabolism of the parent compound.[2]

Pharmacological Activity of the Major Metabolite